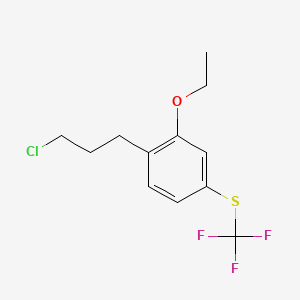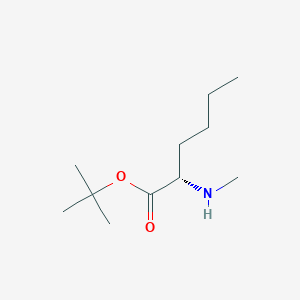
N-methylnorleucine tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylnorleucine tert-butyl ester: is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is a derivative of norleucine, an amino acid, and is often used in organic synthesis and various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of N-methylnorleucine with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds under mild conditions and is efficient for the formation of tert-butyl esters.
Boron Trifluoride Etherate Catalysis: Another method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production methods for N-methylnorleucine tert-butyl ester typically involve large-scale application of the above synthetic routes, with optimizations for yield and purity. Flow microreactor systems have also been employed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions:
Transesterification: N-methylnorleucine tert-butyl ester can undergo transesterification reactions, where the ester group is exchanged with another alcohol.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with strong nucleophiles like amines.
Common Reagents and Conditions:
DCC and DMAP: Used in Steglich esterification for the formation of tert-butyl esters.
Boron Trifluoride Etherate: Used as a catalyst in the preparation of tert-butyl esters.
Major Products:
Tert-butyl esters: Formed through esterification reactions.
Amides: Formed through nucleophilic substitution reactions with amines.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: N-methylnorleucine tert-butyl ester is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Peptide Synthesis: The compound is used in the synthesis of peptides, where the tert-butyl ester serves as a protecting group for the carboxyl group.
Industry:
Mecanismo De Acción
The mechanism of action of N-methylnorleucine tert-butyl ester involves its role as a nucleophile in various organic reactions. The tert-butyl ester group can undergo nucleophilic acyl substitution reactions via a tetrahedral intermediate . This intermediate is crucial for the compound’s reactivity and its ability to form various products.
Comparación Con Compuestos Similares
- N-methylleucine tert-butyl ester
- N-methylisoleucine tert-butyl ester
- N-methylvaline tert-butyl ester
Uniqueness: N-methylnorleucine tert-butyl ester is unique due to its specific structure, which allows it to participate in a variety of reactions with high efficiency. Its use as a building block in organic synthesis and peptide synthesis makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H23NO2 |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(methylamino)hexanoate |
InChI |
InChI=1S/C11H23NO2/c1-6-7-8-9(12-5)10(13)14-11(2,3)4/h9,12H,6-8H2,1-5H3/t9-/m0/s1 |
Clave InChI |
VWXZNQKAETVZCS-VIFPVBQESA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)OC(C)(C)C)NC |
SMILES canónico |
CCCCC(C(=O)OC(C)(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


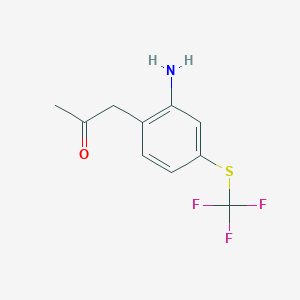
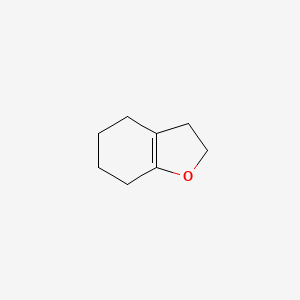

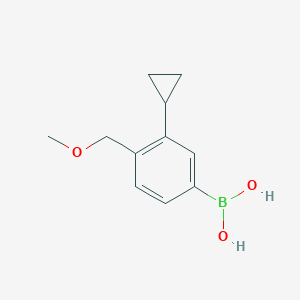
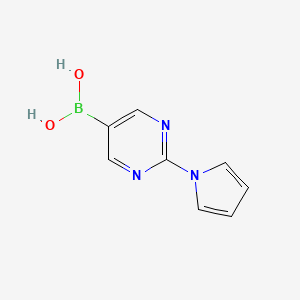
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
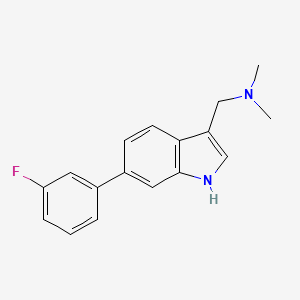
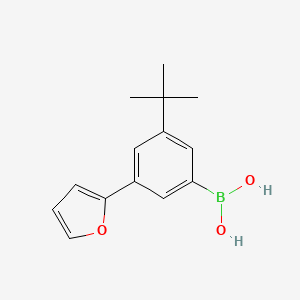
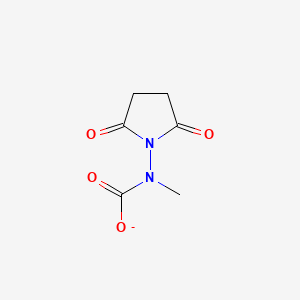

![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

